molecular formula C14H19NO B5837907 N-cyclopentyl-2,4-dimethylbenzamide

N-cyclopentyl-2,4-dimethylbenzamide

Cat. No.: B5837907
M. Wt: 217.31 g/mol
InChI Key: KICURTYXMAYHES-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,4-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2,4-dimethylbenzoic acid derivatives.

    Reduction: N-cyclopentyl-2,4-dimethylbenzylamine.

    Substitution: N-cyclopentyl-2,4-dimethyl-3-nitrobenzamide or N-cyclopentyl-2,4-dimethyl-3-bromobenzamide.

Scientific Research Applications

N-cyclopentyl-2,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclopentyl-3,4-dimethylbenzamide
  • N-cyclopentyl-2,5-dimethylbenzamide
  • N-cyclopentyl-2,6-dimethylbenzamide

Comparison: N-cyclopentyl-2,4-dimethylbenzamide is unique due to the specific positioning of the methyl groups on the benzene ring. This structural difference can influence its chemical reactivity, binding affinity, and overall biological activity compared to its analogs. For instance, the 2,4-dimethyl substitution pattern may result in different steric and electronic effects, impacting the compound’s interaction with molecular targets.

Properties

IUPAC Name

N-cyclopentyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-7-8-13(11(2)9-10)14(16)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICURTYXMAYHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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